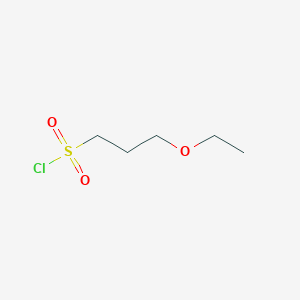
3-Ethoxypropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Sulfonyl chlorides can be synthesized by chlorosulfonation . A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia due to the presence of a good leaving group (Cl) . They are involved in various reactions such as electrophilic aromatic substitution and diazo transfer reactions .Applications De Recherche Scientifique
Chemical Synthesis and Spectroscopic Characterization
3-Ethoxypropane-1-sulfonyl chloride and similar sulfonyl chloride derivatives are valuable intermediates in organic synthesis. For instance, 1-alkenyl sulfoxides can be converted into 1-alkenesulfinyl chlorides using sulfonyl chloride reagents. These intermediates have been chemically captured as sulfinate esters, demonstrating their utility in synthetic organic chemistry for constructing complex molecules (Schwan et al., 1996).
Ionic Liquid Applications
Ionic liquids, such as triethylamine-bonded sulfonic acid ([Et3N–SO3H]Cl), have shown significant efficacy as homogeneous and green catalysts for various organic transformations. These include the synthesis of β-acetamido ketones, 1,8-dioxo-octahydroxanthenes, and 14-aryl-14H-dibenzo[a,j]xanthenes under mild conditions, highlighting the adaptability of sulfonic acid derivatives in facilitating environmentally friendly chemical reactions (Zare et al., 2012).
Polymer Science
In the field of polymer science, sulfonated poly(styrene-ethylene-butylene-styene) (SSEBS) used as a binder has enhanced the electrochemical properties of poly(3-methyl thiophene) as a cathode material in redox systems. The study showcases the role of sulfonation in improving miscibility, contact area, and affinity within polymer matrices for energy storage applications (Ju et al., 2007).
Medicinal Chemistry
Sulfonyl chlorides, including those with ethoxy groups, have been explored for their bactericidal properties. For example, derivatives of pyridinium chlorides with alkylthiomethyl and alkoxymethyl hydrophobic groups, synthesized from reactions involving ethoxymethylpyridine, exhibited notable bacteriostatic activity against a variety of microbial strains. This research underscores the potential of sulfonyl chloride derivatives in developing new antimicrobial agents (Weglewski et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
3-ethoxypropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBAKCKMUVPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypropane-1-sulfonyl chloride | |
CAS RN |
1343647-71-1 |
Source


|
| Record name | 3-ethoxypropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)

![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)





![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)